4,5-Dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)isoxazole
Overview
Description
4,5-Dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)isoxazole is a heterocyclic compound featuring an isoxazole ring. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development . This particular compound is notable for its trifluoromethyl group, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)isoxazole typically involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under specific conditions. One efficient method reported involves a catalyst-free, microwave-assisted one-pot synthesis . Another approach includes the reaction of aryl 1,3-diketoesters with hydroxylamine hydrochloride under varying pH conditions to yield different isoxazole derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like continuous flow synthesis could be explored for scalability.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)isoxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in heterocyclic chemistry, substitution reactions can introduce new substituents to the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents or nucleophiles can be employed under various conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce alkyl or aryl groups.
Scientific Research Applications
4,5-Dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)isoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)isoxazole involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Isoxazole: The parent compound, known for its broad range of biological activities.
3,5-Dimethylisoxazole: Another derivative with different substituents affecting its properties.
5-Trifluoromethylisoxazole: Similar in structure but lacking the hydroxy and methyl groups.
Uniqueness: 4,5-Dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)isoxazole is unique due to the combination of its hydroxy, methyl, and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to other isoxazole derivatives.
Properties
IUPAC Name |
3-methyl-5-(trifluoromethyl)-4H-1,2-oxazol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO2/c1-3-2-4(10,11-9-3)5(6,7)8/h10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEUGGZODLCCTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(C1)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400956 | |
Record name | 3-Methyl-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51479-84-6 | |
Record name | 3-Methyl-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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